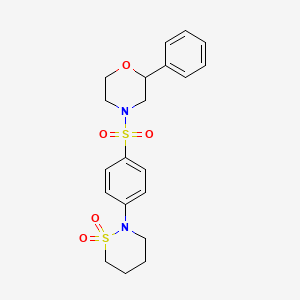

2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide

Description

2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a substituted 1,2-thiazinane derivative featuring a 1,1-dioxide sulfonamide core, a phenylmorpholino sulfonyl group at the para position of the phenyl ring, and a six-membered thiazinane ring. The morpholine substituent may enhance solubility or modulate biological activity, making it relevant for pharmaceutical or materials science applications .

Properties

IUPAC Name |

2-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c23-28(24)15-5-4-12-22(28)18-8-10-19(11-9-18)29(25,26)21-13-14-27-20(16-21)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWGIKOYQFTPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as thiazoles and benzothiadiazine-1,1-dioxides, have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities by inhibiting the synthesis of essential components in microbial cells.

Biochemical Pathways

Related compounds like 1,2,4-benzothiadiazine-1,1-dioxides have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation.

Biological Activity

The compound 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a thiazinane ring, which is known for various biological activities. The sulfonamide and morpholine groups are significant for enhancing solubility and biological interaction.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antitumor Activity : Many thiazine derivatives have shown promise in inhibiting tumor cell proliferation. The presence of electron-donating groups enhances this activity by stabilizing the active conformation of the compound .

- Antifungal Properties : Compounds with thiazinane rings have been linked to antifungal activity by inhibiting ergosterol synthesis in fungal cells, a mechanism similar to azole antifungals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings. Studies have shown that:

- Electron-Withdrawing Groups : These groups tend to reduce biological activity due to decreased electron density on the aromatic system.

- Electron-Donating Groups : Such as methyl (-CH₃) or methoxy (-OCH₃), enhance anti-proliferative effects significantly compared to their electron-withdrawing counterparts .

Biological Activity Data

A summary table of biological activities observed in related compounds provides insight into the potential efficacy of this compound.

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | 15 | Inhibition of cell cycle |

| Compound B | Antifungal | 5 | Ergosterol synthesis inhibition |

| Compound C | Antidiabetic | 10 | AMPK activation |

Case Studies

Several studies have explored the biological effects of thiazine derivatives similar to our compound:

- Antitumor Efficacy : A study demonstrated that thiazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for further development .

- Antifungal Activity : Another investigation revealed that specific thiazine compounds effectively inhibited Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

- Metabolic Effects : Research has shown that certain derivatives activate AMPK pathways which could be beneficial in treating metabolic disorders such as type II diabetes. This highlights the versatility of the thiazine scaffold in addressing multiple therapeutic targets .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with thiazinane structures exhibit promising anticancer properties. The sulfonamide group is known to enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability.

- A study demonstrated that derivatives of thiazoles and thiazinanes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound's ability to interact with bacterial enzymes makes it a candidate for developing new antimicrobial agents. Its sulfonamide moiety is particularly effective against a range of Gram-positive and Gram-negative bacteria.

- Case studies have shown that similar compounds have been effective against resistant strains of bacteria, suggesting potential for clinical use.

-

CNS Activity :

- The presence of the morpholino group suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering treatments for neurological disorders.

- Preliminary studies indicate that such compounds may modulate serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders.

Pharmacological Insights

- Mechanism of Action :

- The thiazinane ring is believed to facilitate binding to specific protein targets involved in disease pathways. This binding can lead to the modulation of enzymatic activities critical in disease progression.

- Bioavailability :

- Modifications in the chemical structure can significantly affect the absorption and distribution of the compound within biological systems. Research has focused on optimizing these properties to enhance therapeutic efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a novel antibiotic. |

| Study C | CNS Activity | Reported modulation of serotonin receptors, suggesting antidepressant-like effects in animal models. |

Comparison with Similar Compounds

Reaction Methodologies

- Ring-Opening Reactions: Compound 35 is synthesized via the ring-opening of a bicyclic precursor (2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with 4-bromo-3,5-dimethylphenol in DMAc . This method contrasts with the direct sulfonamidation used for 276b, which employs 2,3,4,5-tetrafluorophenylboronic acid and HFIP/nitromethane .

- Catalyzed Reactions : Rhodium-catalyzed intramolecular aziridination (e.g., for 3-vinyl-1,2-thiazinane-1,1-dioxide (15)) demonstrates the versatility of transition-metal catalysts in forming complex thiazinane derivatives .

- SuFEx Chemistry : 1,2,4-Thiadiazinane 1,1-dioxides (e.g., 6f) are synthesized via SuFEx (Sulfur Fluoride Exchange) reactions using aryl ethenesulfonyl fluorides and amines, highlighting a modular approach to sulfonamide derivatives .

Physico-Chemical and Functional Comparisons

- Molecular Weight and Solubility: The main compound’s molecular weight is expected to exceed 350 g/mol due to the phenylmorpholino sulfonyl group, whereas simpler analogs like 276b (C₁₀H₁₁BrN₂O₂S, ~327 g/mol) and 35 (C₁₂H₁₅BrNO₃S, ~341 g/mol) are smaller. The morpholino group may enhance water solubility compared to brominated derivatives .

- Reactivity: Bromo-substituted compounds (35, 36, 276b) are likely intermediates for cross-coupling reactions (e.g., Suzuki coupling), whereas the phenylmorpholino group in the main compound could facilitate hydrogen bonding or target-specific interactions .

Q & A

Q. What are the established synthetic routes for 2-(4-((2-phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via sulfonamidation reactions. For example, substituted thiazinane derivatives are prepared by reacting aryl alcohols (e.g., (4-bromophenyl)methanol) with 1,2-thiazinane-1,1-dioxide under catalytic conditions (e.g., 2,3,4,5-tetrafluorophenylboronic acid and oxalic acid in hexafluoroisopropanol/nitromethane mixtures). Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration of the thiazinane ring confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For thiazinane derivatives, single-crystal X-ray diffraction can resolve the chair conformation of the six-membered thiazinane ring and the spatial arrangement of the sulfonyl and phenylmorpholino substituents. Complementary techniques include NOESY NMR to assess proton-proton spatial relationships .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting impurities at ppm levels. For example, residual solvents or byproducts (e.g., unreacted aryl alcohols) can be quantified using a C18 column and gradient elution with acetonitrile/water + 0.1% formic acid .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of sulfonamide bond formation in this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMAc or DMF) enhance nucleophilic attack at the sulfonyl chloride group, while lower temperatures (0–5°C) favor kinetic control, reducing side reactions. For instance, NaH in DMAc at 40°C promotes selective sulfonamidation of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with phenols, achieving ~66% yield for 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide .

Q. What mechanistic insights explain low yields in the synthesis of 1,2-thiazinane derivatives, and how can these be addressed?

- Methodological Answer : Low yields often stem from competing elimination pathways or steric hindrance at the sulfonamide nitrogen. Strategies include:

- Using bulky bases (e.g., LiHMDS) to deprotonate intermediates selectively.

- Introducing electron-withdrawing groups on the aryl substrate to stabilize transition states.

Example: Methylation of 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide with NaH/iodomethane in DMAc increased steric bulk, reducing yield to 32% due to hindered nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity (e.g., kinase inhibition)?

- Methodological Answer : Systematic modifications to the phenylmorpholino or sulfonylphenyl groups can be evaluated. For example:

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) predict membrane permeability, while quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) estimate metabolic stability of the sulfonyl group. ADMET predictors (e.g., SwissADME) can forecast logP, CYP450 interactions, and bioavailability .

Q. How does this compound interact with Bcl-2 inhibitors in combination therapy, and what experimental models validate synergy?

- Methodological Answer : Co-administration with Bcl-2 inhibitors (e.g., ABT-199) can be tested in apoptosis-resistant cancer cell lines (e.g., MCF-7). Synergy is quantified via Chou-Talalay combination indices (CI < 1 indicates synergy). In vivo validation uses xenograft models with tumor volume reduction as the endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.